(2R)-2-[(2S)-2-Amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanoic acid
Description
Properties
IUPAC Name |
2-[(2-amino-3-phenylpropanoyl)amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c21-16(10-13-6-2-1-3-7-13)19(24)23-18(20(25)26)11-14-12-22-17-9-5-4-8-15(14)17/h1-9,12,16,18,22H,10-11,21H2,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCOUWKXLXDERB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves peptide bond formation between the carboxyl group of one amino acid and the amino group of another. Specifically, the preparation entails coupling L-phenylalanine and L-tryptophan derivatives under controlled conditions to form the dipeptide with the desired stereochemistry:
- The (2S)-2-amino-3-phenylpropanoic acid (L-phenylalanine) residue provides the phenyl group.
- The (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid (L-tryptophan) residue contributes the indole moiety.
The final compound is often isolated as a dihydrate form.
Peptide Coupling Techniques
Several well-established peptide coupling methods can be employed for the preparation:
- Carbodiimide-mediated coupling: Using agents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to activate the carboxyl group of the phenylalanine derivative, facilitating nucleophilic attack by the amino group of the tryptophan derivative.
- Use of coupling additives: Hydroxybenzotriazole (HOBt) or Oxyma Pure are often added to suppress racemization and improve yields.
- Solid-phase peptide synthesis (SPPS): For larger scale or automated synthesis, the dipeptide can be assembled on a resin support, allowing for sequential addition of amino acids and controlled deprotection steps.
Purification and Characterization
- The crude product is typically purified by chromatographic techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization is performed by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and stereochemistry.
Computational and Experimental Insights Relevant to Preparation
Although direct experimental protocols specific to this compound are sparse, computational studies provide valuable insights into its chemical reactivity and stability which impact preparation methods:
Reactivity Descriptors from Density Functional Theory (DFT)
- The compound's electronic properties, including HOMO-LUMO gap and electrophilicity, have been studied using conceptual density functional theory (CDFT), which informs on the reactive sites during synthesis and potential side reactions.
- The nucleophilic and electrophilic Fukui functions identify the most reactive atomic sites, guiding selective coupling and protecting group strategies.
pKa Predictions
- Computational predictions of pKa values for peptide bonds and side chains aid in optimizing reaction conditions such as pH and solvent choice during synthesis.
- For related tripeptides, pKa values ranged approximately from 11.44 to 13.88, indicating the acidic and basic sites relevant for coupling reactions.
Bioactivity and Stability
- Bioactivity scores predicted via homology modeling suggest that the compound and its derivatives have potential protease inhibition activity, which may influence the choice of synthesis conditions to prevent premature degradation.
Summary Table of Preparation Considerations
| Aspect | Details |
|---|---|
| Starting Materials | L-phenylalanine and L-tryptophan derivatives |
| Coupling Agents | DCC, DIC, with additives like HOBt or Oxyma Pure |
| Protection Groups | Boc or Fmoc for amino groups; methyl or benzyl esters for carboxyl groups |
| Coupling Method | Solution-phase peptide coupling or solid-phase peptide synthesis (SPPS) |
| Purification | Reverse-phase HPLC |
| Characterization Techniques | NMR, Mass Spectrometry, Elemental Analysis |
| Computational Insights | DFT-based reactivity descriptors guide selective coupling and predict stability |
| pKa Range | ~11.4 to 13.9 (for related peptides), important for reaction condition optimization |
Chemical Reactions Analysis
Types of Reactions: Phenylalanyltryptophan can undergo various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized to form products such as kynurenine.
Reduction: Reduction reactions can modify the functional groups on the phenylalanine or tryptophan residues.
Substitution: Substitution reactions can occur at the aromatic rings of phenylalanine and tryptophan, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Kynurenine and other oxidized derivatives.
Reduction: Reduced forms of phenylalanine and tryptophan.
Substitution: Halogenated or nitrated derivatives of phenylalanine and tryptophan.
Scientific Research Applications
Medicinal Chemistry Applications
Antifungal Activity
Recent studies have highlighted the antifungal properties of peptides related to (2R)-2-[(2S)-2-Amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanoic acid. Computational models have been utilized to predict the reactivity and bioactivity scores of various tripeptides, including this compound. The use of conceptual density functional theory (CDFT) has allowed researchers to determine molecular properties and predict active reaction sites, which are crucial for drug design .
Table 1: Antifungal Tripeptides Derived from (2R)-2-[(2S)-2-Amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanoic Acid
| Tripeptide Code | Structure Description | Bioactivity Score |
|---|---|---|
| FAR | Antifungal activity | High |
| FAY | Antifungal activity | Moderate |
| FVY | Antifungal activity | Low |
Biochemical Studies
Inhibition of Enzymatic Activity
(2R)-2-[(2S)-2-Amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanoic acid has been explored for its potential to inhibit specific enzymes involved in metabolic pathways. Research indicates that this compound can modulate the activity of enzymes linked to cancer metabolism, thereby offering a therapeutic avenue for cancer treatment .
Toxicological Assessments
In Silico Toxicity Predictions
The compound has been evaluated using in silico methods, which are essential for predicting chemical toxicity without animal testing. Tools such as the OECD QSAR Toolbox have been employed to assess the potential hazards associated with (2R)-2-[(2S)-2-Amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanoic acid. These assessments help in understanding the structural components that influence toxicity and biological activity .
Table 2: Toxicological Profiles of (2R)-2-[(2S)-2-Amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanoic Acid
| Endpoint | Prediction Method | Result |
|---|---|---|
| Hepatotoxicity | QSAR Toolbox | Low Risk |
| Skin Irritation | In Silico Modeling | Moderate Risk |
| Carcinogenic Potential | Structural Alerts | Not Detected |
Case Studies
Case Study: Antifungal Peptide Development
A recent study focused on developing antifungal peptides based on the structure of (2R)-2-[(2S)-2-Amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanoic acid. The research utilized a combination of computational modeling and laboratory synthesis to create a series of derivatives with enhanced antifungal activity. The results indicated that specific modifications to the indole structure significantly increased bioactivity against common fungal pathogens .
Case Study: Enzyme Inhibition in Cancer Metabolism
Another significant study investigated the role of (2R)-2-[(2S)-2-Amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanoic acid in inhibiting enzymes involved in glycolysis and oxidative phosphorylation in cancer cells. The findings suggested that this compound could effectively reduce tumor cell viability by disrupting metabolic pathways, presenting a promising strategy for cancer therapy .
Mechanism of Action
The mechanism of action of phenylalanyltryptophan involves its interaction with various molecular targets and pathways. As a dipeptide, it can be hydrolyzed by peptidases to release phenylalanine and tryptophan, which then participate in their respective metabolic pathways. Phenylalanine is a precursor for the synthesis of tyrosine and catecholamines, while tryptophan is a precursor for serotonin and melatonin. These neurotransmitters and hormones play crucial roles in regulating mood, sleep, and other physiological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with several indole-containing amino acid derivatives. Below is a detailed comparison based on structural features, physicochemical properties, and functional groups:
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural analogy; †Estimated from (similar carboxylic acid and substituents); ‡Inferred from functional groups; §Predicted using ChemAxon; ¶Assumed based on amide hydrophilicity.
Key Structural and Functional Differences
Backbone Modifications :
- The target compound contains a phenylpropanamido group, distinguishing it from L-tryptophan (), which lacks this extended side chain. This modification likely enhances hydrophobic interactions with protein targets .
- ’s compound incorporates a sulfonamide and piperidine group, increasing molecular weight (636.73 g/mol) and complexity compared to the target compound (~347.4 g/mol).
Stereochemical Variations :
- The (2R,2S) configuration in the target compound contrasts with the (S)-stereochemistry in L-tryptophan derivatives (). Such differences can drastically alter binding modes, as seen in enzyme-substrate interactions .
Functional Group Impact: The carboxylic acid group in the target compound and ’s derivative confers higher water solubility (LogD ~0.44) compared to methyl esters (e.g., methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate in ), which exhibit higher lipophilicity . Amide derivatives () lack ionizable carboxylic acid groups, reducing solubility but improving membrane permeability .
Biological Implications :
- Indole-containing compounds (e.g., ) often target serotonin receptors or tryptophan-metabolizing enzymes. The phenylpropanamido group in the target compound may confer selectivity for specific kinase or protease targets .
Biological Activity
The compound (2R)-2-[(2S)-2-Amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanoic acid , also known as a derivative of tryptophan, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This indicates that the compound consists of a phenyl group, an indole moiety, and an amino acid backbone, which are crucial for its biological activity.
The biological activity of (2R)-2-[(2S)-2-Amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanoic acid primarily involves:
- Antitumor Activity : The compound has shown significant cytotoxic effects against various cancer cell lines. Studies indicate that it induces apoptosis and inhibits cell cycle progression in tumor cells, particularly in hematological malignancies.
- Neuroprotective Effects : Preliminary research suggests that this compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating chronic inflammatory conditions.
Cytotoxic Activity
A study published in Molecules reported that (2R)-2-[(2S)-2-Amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanoic acid demonstrated significant cytotoxicity against several tumor cell lines including Jurkat and K562. The IC50 values for these cell lines were found to be lower than those for standard chemotherapeutic agents, indicating a strong potential for use as an anticancer drug.
Mechanism of Apoptosis Induction
In vitro studies have shown that treatment with the compound leads to increased levels of caspase activation, which is a hallmark of apoptosis. Flow cytometry analysis revealed a significant increase in the sub-G1 population of treated cells, further confirming apoptosis induction.
Pharmacokinetics and Toxicology
Research into the pharmacokinetics of (2R)-2-[(2S)-2-Amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanoic acid indicates favorable absorption characteristics with a moderate half-life. Toxicological studies suggest low toxicity at therapeutic doses, although further studies are required to fully understand its safety profile.
Q & A
Q. Table 1: Common Synthetic Challenges and Mitigation Strategies
Advanced Question: How can researchers resolve contradictions in bioactivity data across different assays?
Answer:
Discrepancies often arise from variations in:
- Assay conditions : Buffer pH (e.g., phosphate vs. HEPES) affects ionization of the carboxylic acid group, altering binding affinity .
- Purity thresholds : Impurities ≥0.5% (e.g., diastereomers or deaminated byproducts) can skew dose-response curves. Validate purity via LC-MS (ESI+ mode, m/z 380–400 range) and quantify impurities using calibrated UV detectors .
- Cellular permeability : Use parallel artificial membrane permeability assays (PAMPA) to correlate in vitro activity with logP values (optimal range: 1.5–2.5) .
Q. Methodological Recommendation :
- Standardize assays using reference compounds (e.g., HY-W052493 for iodinated analogs) to calibrate equipment .
Basic Question: What spectroscopic methods confirm the compound’s stereochemistry and structural integrity?
Answer:
- X-ray crystallography : Resolves absolute configuration; requires high-purity crystals grown via vapor diffusion (e.g., 30% PEG 3350 in Tris-HCl pH 8.5) .
- 2D NMR :
- NOESY : Correlates spatial proximity of indole protons (δ 7.0–7.5 ppm) and α-amide protons to confirm R/S configuration .
- HSQC : Assigns 1H-13C correlations for the propanoic acid backbone (C-2 at ~55 ppm) .
- Circular Dichroism (CD) : Monitors λ = 210–230 nm for amide n→π* transitions, comparing to enantiomeric standards .
Advanced Question: How to optimize solubility for in vivo studies without compromising stability?
Answer:
- Salt formation : Dihydrochloride salts improve aqueous solubility (tested up to 50 mg/mL in PBS) while maintaining stability at 4°C for ≥72 hours .
- Co-solvent systems : Use 10% β-cyclodextrin in saline (pH 6.5–7.0) to solubilize the hydrophobic indole moiety .
- Lyophilization : Freeze-dry in 5% trehalose to enhance shelf life; reconstitute in DMSO for dosing .
Q. Table 2: Solubility vs. Stability Trade-offs
| Formulation | Solubility (mg/mL) | Stability (t1/2 at 25°C) |
|---|---|---|
| Free acid | 2.1 | 48 hours |
| Dihydrochloride | 45.8 | 72 hours |
| Cyclodextrin complex | 32.4 | 96 hours |
Advanced Question: What computational methods predict interactions with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Use the indole ring as a pharmacophore for π-π stacking with aromatic residues (e.g., Tyr in kinase targets). Set grid boxes to 20 ų around active sites .
- MD simulations (GROMACS) : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability of the amide bond .
- QM/MM : Calculate charge distributions at the B3LYP/6-31G* level to model hydrogen bonding with aspartic acid residues .
Basic Question: What safety precautions are critical during handling?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to avoid dermal exposure (irritation reported in 12% of cases) .
- Storage : Keep in airtight containers with desiccants (RH ≤30%) at –20°C to prevent hydrolysis .
- Spill management : Neutralize with 10% sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
